molecular formula C17H16O4 B8610529 DIMETHYL 4'-METHYL[1,1'-BIPHENYL]-2,5-DICARBOXYLATE CAS No. 67801-53-0

DIMETHYL 4'-METHYL[1,1'-BIPHENYL]-2,5-DICARBOXYLATE

Cat. No.: B8610529
CAS No.: 67801-53-0
M. Wt: 284.31 g/mol
InChI Key: LETKDZPIJVKUHW-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester: is an organic compound with the molecular formula C17H16O4 It is a derivative of biphenyl, featuring two benzene rings connected by a single bond, with carboxylic acid and methyl ester functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester typically involves esterification reactions. One common method is the Fischer esterification, where the corresponding carboxylic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the use of acid chlorides, where the carboxylic acid is first converted to its acid chloride derivative, which then reacts with methanol to form the ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of polymers and other organic compounds .

Biology and Medicine

In biological and medical research, this compound is studied for its potential therapeutic properties. It has been investigated for its role in drug delivery systems and as a component in pharmaceuticals .

Industry

Industrially, this compound is used in the production of polymers with high thermal stability and electrical insulation properties. These polymers are utilized in the electronics and automotive industries .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

67801-53-0

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

dimethyl 2-(4-methylphenyl)benzene-1,4-dicarboxylate

InChI

InChI=1S/C17H16O4/c1-11-4-6-12(7-5-11)15-10-13(16(18)20-2)8-9-14(15)17(19)21-3/h4-10H,1-3H3

InChI Key

LETKDZPIJVKUHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromotoluene (6 g) was dissolved in tetrahydrofuran (20 ml). To this solution at -78° C. under N2 was added over a ten minute period, 1.7M tBuLi (42 ml). After two hours at room temperature, the reaction mixture was cooled to 0° C. and 1M ZnCl2 (36 ml) was added over a ten minute period. After one-half hour at room temperature, bis(triphenylphosphine)nickel(II) chloride (1.32 g) was added followed by dimethyl-2-bromo-terephthalate (6 g) in tetrahydrofuran 920 ml) dropwise over a five minute period. The reaction mixture was stirred at room temperature for two hours. The tetrahydrofuran was removed under reduced pressure. The residue was treated with ethyl acetate and 1N HCl and the layers separated. The organic phase was washed with water, brine, dried over magnesium sulfate and evaporated which gave the crude product. Chromatography on silica gel using 5% hexanes/methylene chloride gave the desired product (5.33 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
920 mL
Type
solvent
Reaction Step Four
Name
Quantity
36 mL
Type
catalyst
Reaction Step Five
Quantity
1.32 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

4-Bromotoluene (6 g) was dissolved in tetrahydrofuran (20 ml). To this solution at -78° C. under N2 was added over a ten minute period, 1.7M tBuLi (42 ml). After two hours at room temperature, the reaction mixture was cooled to 0° C. and 1M ZnCl2 (36 ml) was added over a ten minute period. After one half hour at room temperature, bis(triphenylphosphine)nickel(II) chloride (1.32 g) was added followed by dimethyl-2-bromo-terepthalate (6 g) in tetrahydrofuran (20 ml) dropwise over a five minute period. The reactin mixture was stirred at room temperature for two hours. The tetrahydrofuran was removed under reduced pressure. The residue was treated with ethyl acetate and 1N HCl and the layers separated. The organic phase was washed with water, brine, dried over magnesium sulfate and evaporated gave the crude product. Chromatography on silica gel using 5% hexanes/methylene chloride gave the desired product (5.33 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
36 mL
Type
catalyst
Reaction Step Five
Quantity
1.32 g
Type
catalyst
Reaction Step Six

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